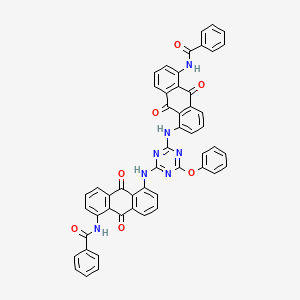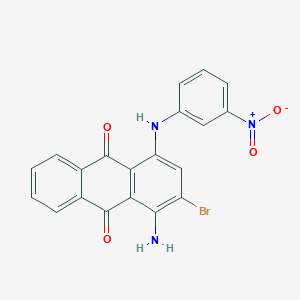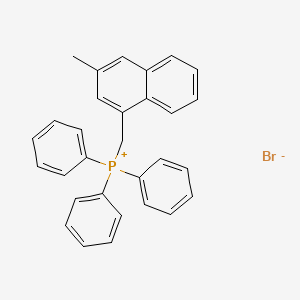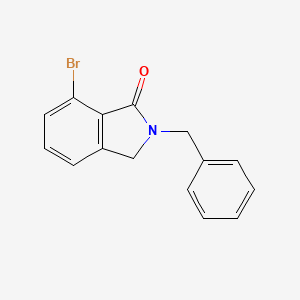
N,N'-((6-Phenoxy-1,3,5-triazine-2,4-diyl)bis(imino(9,10-dihydro-9,10-dioxoanthracene-5,1-diyl)))bis(benzamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-((6-Phenoxy-1,3,5-triazine-2,4-diyl)bis(imino(9,10-dihydro-9,10-dioxoanthracene-5,1-diyl)))bis(benzamide) is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine core, anthracene units, and benzamide groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-((6-Phenoxy-1,3,5-triazine-2,4-diyl)bis(imino(9,10-dihydro-9,10-dioxoanthracene-5,1-diyl)))bis(benzamide) typically involves a multi-step process:
Formation of the Triazine Core: The triazine core is synthesized through a nucleophilic substitution reaction involving cyanuric chloride and phenol, resulting in the formation of 6-phenoxy-1,3,5-triazine.
Attachment of Anthracene Units: The anthracene units are introduced through a condensation reaction between 9,10-dihydro-9,10-dioxoanthracene-5,1-diamine and the triazine core.
Formation of Benzamide Groups: The final step involves the reaction of the intermediate compound with benzoyl chloride to form the benzamide groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N,N’-((6-Phenoxy-1,3,5-triazine-2,4-diyl)bis(imino(9,10-dihydro-9,10-dioxoanthracene-5,1-diyl)))bis(benzamide) can undergo various chemical reactions, including:
Oxidation: The anthracene units can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The phenoxy and benzamide groups can undergo substitution reactions with suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and amines can be used under appropriate conditions.
Major Products
Oxidation: Quinone derivatives of the anthracene units.
Reduction: Dihydro derivatives of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
N,N’-((6-Phenoxy-1,3,5-triazine-2,4-diyl)bis(imino(9,10-dihydro-9,10-dioxoanthracene-5,1-diyl)))bis(benzamide) has a wide range of scientific research applications:
Materials Science: Used in the development of advanced materials with unique electronic and optical properties.
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Organic Electronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its semiconducting properties.
作用機序
The mechanism of action of N,N’-((6-Phenoxy-1,3,5-triazine-2,4-diyl)bis(imino(9,10-dihydro-9,10-dioxoanthracene-5,1-diyl)))bis(benzamide) involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, leading to inhibition of cell proliferation. Additionally, it can interact with specific proteins involved in cellular signaling pathways, modulating their activity and affecting cellular processes.
類似化合物との比較
Similar Compounds
- N,N’-((6-Chloro-1,3,5-triazine-2,4-diyl)bis(imino(9,10-dihydro-9,10-dioxoanthracene-5,1-diyl)))bis(benzamide)
- N,N’-((6-Methoxy-1,3,5-triazine-2,4-diyl)bis(imino(9,10-dihydro-9,10-dioxoanthracene-5,1-diyl)))bis(benzamide)
Uniqueness
N,N’-((6-Phenoxy-1,3,5-triazine-2,4-diyl)bis(imino(9,10-dihydro-9,10-dioxoanthracene-5,1-diyl)))bis(benzamide) is unique due to the presence of the phenoxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various scientific applications.
特性
CAS番号 |
2469-87-6 |
|---|---|
分子式 |
C51H31N7O7 |
分子量 |
853.8 g/mol |
IUPAC名 |
N-[5-[[4-[(5-benzamido-9,10-dioxoanthracen-1-yl)amino]-6-phenoxy-1,3,5-triazin-2-yl]amino]-9,10-dioxoanthracen-1-yl]benzamide |
InChI |
InChI=1S/C51H31N7O7/c59-43-33-22-12-26-37(41(33)45(61)31-20-10-24-35(39(31)43)52-47(63)28-14-4-1-5-15-28)54-49-56-50(58-51(57-49)65-30-18-8-3-9-19-30)55-38-27-13-23-34-42(38)46(62)32-21-11-25-36(40(32)44(34)60)53-48(64)29-16-6-2-7-17-29/h1-27H,(H,52,63)(H,53,64)(H2,54,55,56,57,58) |
InChIキー |
UBZOMZRRLGXNJB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)NC5=NC(=NC(=N5)OC6=CC=CC=C6)NC7=CC=CC8=C7C(=O)C9=C(C8=O)C(=CC=C9)NC(=O)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![11-Bromo-22-butoxy-7,18-bis(2-ethylhexyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B13139530.png)



![2'-((9H-fluoren-2-ylamino)carbonyl)[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13139541.png)
![Benzenesulfonamide,N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitro-](/img/structure/B13139543.png)
![tert-Butyl 6-((tert-butyldimethylsilyl)oxy)-2-nitro-6,7-dihydroimidazo[1,2-a]pyrimidine-8(5H)-carboxylate](/img/structure/B13139549.png)


![Ethyl 3-(1H-benzo[d]imidazol-2-yl)benzoate](/img/structure/B13139558.png)
![3-(Pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13139566.png)

![disodium;[(2R)-3-heptadecanoyloxy-2-hydroxypropyl] phosphate](/img/structure/B13139578.png)
